molecular formula C9H12N2O3 B6179555 3-[(1R)-1-hydroxy-2-[methyl(nitroso)amino]ethyl]phenol CAS No. 78658-64-7

3-[(1R)-1-hydroxy-2-[methyl(nitroso)amino]ethyl]phenol

Cat. No. B6179555
CAS RN: 78658-64-7
M. Wt: 196.2
InChI Key:
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Description

The compound “3-[(1R)-1-hydroxy-2-[methyl(nitroso)amino]ethyl]phenol” is a unique chemical with the empirical formula C9H13NO2 . It has a molecular weight of 167.21 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CNCC@Hc1cccc(O)c1 . The InChI key for this compound is SONNWYBIRXJNDC-VIFPVBQESA-N .

Scientific Research Applications

DNA Binding and Cytotoxicity

Binuclear phenolate complexes involving variations of phenol derivatives have been synthesized and investigated for their interactions with calf thymus DNA and cytotoxicity against cancer cell lines. These studies suggest that these complexes can promote DNA cleavage through oxidative damage pathways and exhibit potent anticancer activities against Hela and MCF-7 cell lines, indicating their potential as metal-based anticancer drugs (Dongdong Li et al., 2017).

Structural Analysis

Research on chelated NˆO (imino/amino)phenol nickel(II) complexes has provided insights into their structure and demonstrated their application in ethylene oligomerization reactions, highlighting the influence of complex structure and reaction conditions on catalytic activities (Makhosonke Ngcobo & S. Ojwach, 2017).

Catalytic Kinetics

A study on asymmetric di-Ni(II) systems has revealed their high efficiency as functional models for phosphodiesterase, showing significant acceleration in catalytic activities and suggesting potential mechanisms for biochemical reactions (Yanwei Ren et al., 2011).

Ethylene Polymerization Catalysts

Investigations into transition-metal complexes of phenoxy-imine ligands modified with pendant imidazolium salts have explored their synthesis, characterization, and testing as catalysts for ethylene polymerization, indicating varied activities based on the metal and ligand structure (Jennifer Houghton et al., 2008).

Anticancer Drug Development

Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and structurally characterized, with in vitro cytotoxicity studies showing their potential as anticancer drugs. These complexes exhibit significant cytotoxicity against various human tumor cell lines, underscoring their potential therapeutic applications (T. S. Basu Baul et al., 2009).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is hazardous if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It may cause damage to organs (Nervous system, Kidney, Liver, Skin) through prolonged or repeated exposure .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(1R)-1-hydroxy-2-[methyl(nitroso)amino]ethyl]phenol involves the conversion of 2-nitro-4-methylphenol to the final product through a series of reactions.", "Starting Materials": [ "2-nitro-4-methylphenol", "Sodium nitrite", "Sodium hydroxide", "Methylamine", "Hydrogen gas", "Palladium on carbon", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of 2-nitro-4-methylphenol to 2-nitro-4-methylphenol diazonium salt using sodium nitrite and hydrochloric acid.", "Step 2: Reduction of 2-nitro-4-methylphenol diazonium salt to 2-amino-4-methylphenol using hydrogen gas and palladium on carbon catalyst.", "Step 3: Methylation of 2-amino-4-methylphenol using methylamine.", "Step 4: Nitrosation of the methylated product using sodium nitrite and hydrochloric acid to form 2-methyl-4-nitrosophenol.", "Step 5: Alkylation of 2-methyl-4-nitrosophenol with (R)-1-chloro-2-(2-hydroxyethyl)ethane in the presence of sodium hydroxide to form 3-[(1R)-1-chloro-2-(2-methyl-4-nitrosophenoxy)ethyl]phenol.", "Step 6: Reduction of 3-[(1R)-1-chloro-2-(2-methyl-4-nitrosophenoxy)ethyl]phenol using hydrogen gas and palladium on carbon catalyst to form 3-[(1R)-1-hydroxy-2-(2-methyl-4-nitrosophenoxy)ethyl]phenol.", "Step 7: Demethylation of 3-[(1R)-1-hydroxy-2-(2-methyl-4-nitrosophenoxy)ethyl]phenol using sodium hydroxide to form 3-[(1R)-1-hydroxy-2-[methyl(nitroso)amino]ethyl]phenol.", "Step 8: Extraction of the final product using ethyl acetate and washing with sodium bicarbonate and water." ] }

CAS RN

78658-64-7

Molecular Formula

C9H12N2O3

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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